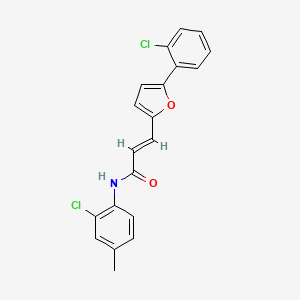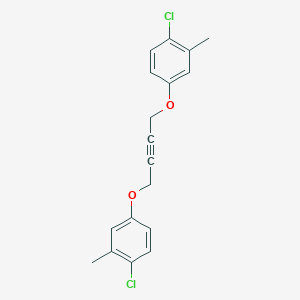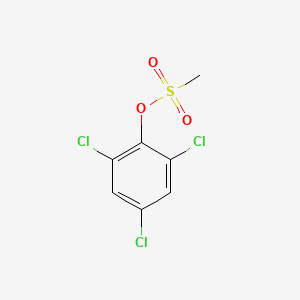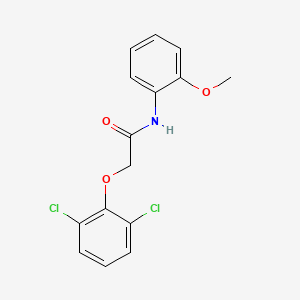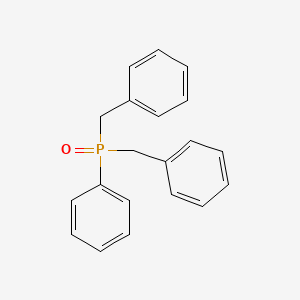
Dibenzyl(phenyl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl(phenyl)phosphine oxide is an organophosphorus compound with the molecular formula C20H19OP It is a phosphine oxide derivative, characterized by the presence of two benzyl groups and one phenyl group attached to a phosphorus atom, which is further bonded to an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzyl(phenyl)phosphine oxide can be synthesized through several methods. One common approach involves the oxidation of dibenzyl(phenyl)phosphine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the phosphine being dissolved in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the phosphine with the oxidizing agent. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance the reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl(phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced back to dibenzyl(phenyl)phosphine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl or phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, Grignard reagents.
Major Products
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Dibenzyl(phenyl)phosphine.
Substitution: Various substituted phosphine oxides depending on the reagents used.
Applications De Recherche Scientifique
Dibenzyl(phenyl)phosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the behavior of natural phosphates.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and as an intermediate in the synthesis of other organophosphorus compounds
Mécanisme D'action
The mechanism of action of dibenzyl(phenyl)phosphine oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. In biological systems, it may act as an enzyme inhibitor by binding to active sites and altering enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine oxide: Another phosphine oxide with three phenyl groups.
Tribenzylphosphine oxide: Contains three benzyl groups attached to the phosphorus atom.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: A phosphine oxide with two phenyl groups and a trimethylbenzoyl group.
Uniqueness
Dibenzyl(phenyl)phosphine oxide is unique due to its specific combination of benzyl and phenyl groups, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other phosphine oxides .
Propriétés
Numéro CAS |
24442-45-3 |
|---|---|
Formule moléculaire |
C20H19OP |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
[benzyl(phenyl)phosphoryl]methylbenzene |
InChI |
InChI=1S/C20H19OP/c21-22(20-14-8-3-9-15-20,16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2 |
Clé InChI |
LGYXFWWXWCPFHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane](/img/structure/B11946662.png)
![1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one](/img/structure/B11946664.png)
